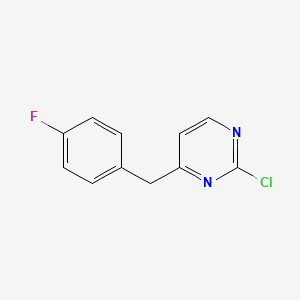
2-Chloro-4-(4-fluorobenzyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine derivatives are a class of nitrogen-containing heterocyclic compounds that have significant roles in medicinal and pharmaceutical applications. While the specific compound "2-Chloro-4-(4-fluorobenzyl)pyrimidine" is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to 2-Chloro-4-(4-fluorobenzyl)pyrimidine.
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves multiple steps that are confirmed by various analytical techniques such as X-ray diffraction, IR, NMR, and MS. For instance, the compound 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester was synthesized and its structure confirmed by single crystal X-ray diffraction studies . Similarly, the compound 2-[2-(2-fluorobenzylidene)hydrazinyl]-4-(1-methyl-1H-indol-3-yl)thieno[3,2-d]pyrimidine was prepared and confirmed by IR, 1H NMR, MS, and elemental analyses . These methods are likely applicable to the synthesis and confirmation of 2-Chloro-4-(4-fluorobenzyl)pyrimidine.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often determined using X-ray crystallography. For example, the crystal structure of a related compound was determined to crystallize in the monoclinic space group with specific cell parameters . The molecular structure is stabilized by various weak but significant interactions such as C–H···O, C–H···N, C–F···π, and π–π interactions . These interactions are crucial for the stability of the crystal packing and are investigated using Hirshfeld surface analysis.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be influenced by the presence of substituents on the pyrimidine ring. The introduction of different halogens in place of fluorine on the phenyl ring can affect the molecular conformation and pharmacological properties . Additionally, the presence of amino groups in the pyrimidine ring is important for molecular recognition processes involving hydrogen bonding, which is essential for the targeted drug action of pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be predicted using quantum chemical calculations such as Ab-initio and Density Functional Theory (DFT). These calculations help in predicting the optimized geometry and structural parameters of the molecule . The Mulliken charge distributions indicate the role of specific atoms, especially the donor/acceptor groups, in intermolecular interactions. For instance, in one study, the neutral chlorine did not participate in intermolecular interactions, whereas fluorine actively took part . The calculated HOMO and LUMO energies suggest that charge transfer occurs within the molecule . The antiproliferative activity of these compounds against various cell lines also indicates their potential medicinal properties .
Applications De Recherche Scientifique
Antitumor and Antiproliferative Activities
- Antitumor Properties : Synthesis of novel pyrimidine derivatives demonstrates significant antitumor activities against various cancer cell lines, highlighting the potential of these compounds in cancer therapy. The specific modifications in the pyrimidine core structure, such as the inclusion of fluorobenzyl groups, have been shown to enhance these activities (Raić-Malić et al., 2000), (Grivsky et al., 1980).
- Antiproliferative Activity : Research on pyrimidine derivatives, including those similar to 2-Chloro-4-(4-fluorobenzyl)pyrimidine, reveals their ability to inhibit the proliferation of various cancer cells, suggesting their potential application in developing new anticancer agents (Liu et al., 2019), (Pudlo et al., 1990).
Antiviral and Antimicrobial Effects
- Antiviral Activity : Pyrimidine derivatives exhibit significant activity against human cytomegalovirus (HCMV), hepatitis B virus (HBV), and herpes simplex virus (HSV), indicating their potential as antiviral agents (Bhattacharya et al., 1995).
- Antibacterial Agents : Synthesis of 2,4-diamino-5-benzylpyrimidines and their analogs, exploring their application as antibacterial agents, showcases the importance of pyrimidine derivatives in addressing bacterial infections. These compounds are analyzed for their activity and modeled for their interaction with bacterial enzymes (Stuart et al., 1983).
Molecular Modeling and Drug Design
- Molecular Docking Studies : Quantum chemical calculations and molecular docking studies of pyrimidine derivatives, including 2-Chloro-4-(4-fluorobenzyl)pyrimidine, are utilized to predict their interaction with biological targets, aiding in the design of potential therapeutic agents. These studies provide insights into the molecular basis of the compound's activity and guide the development of more potent derivatives (Gandhi et al., 2016).
Antimalarial Activity
- Antimalarial Screening : Novel pyrido[1,2-a]pyrimidin-4-ones, structurally related to 2-Chloro-4-(4-fluorobenzyl)pyrimidine, show moderate antimalarial activity against Plasmodium falciparum, suggesting the potential utility of pyrimidine derivatives in malaria treatment (Mane et al., 2014).
Safety and Hazards
“2-Chloro-4-(4-fluorobenzyl)pyrimidine” is considered hazardous. It has the following hazard statements: H315 - H317 - H319 - H410 . Precautionary statements include P261 - P264 - P273 - P280 - P280 - P391 . It is classified as Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 .
Propriétés
IUPAC Name |
2-chloro-4-[(4-fluorophenyl)methyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c12-11-14-6-5-10(15-11)7-8-1-3-9(13)4-2-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENNICMWSFFCQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2549446.png)
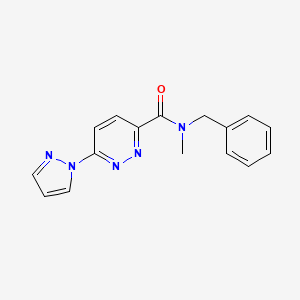
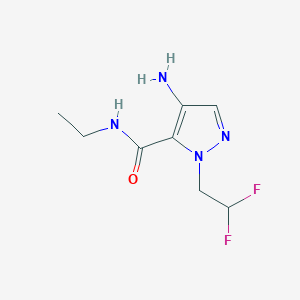
![3-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2549452.png)
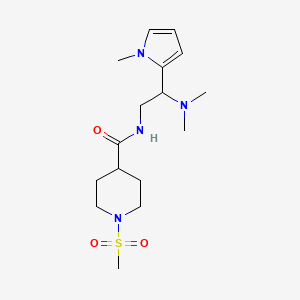
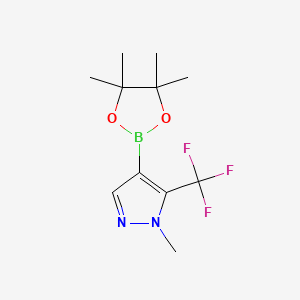
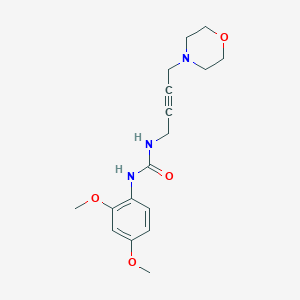
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549458.png)
![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2549460.png)
![N-(2,4-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2549462.png)
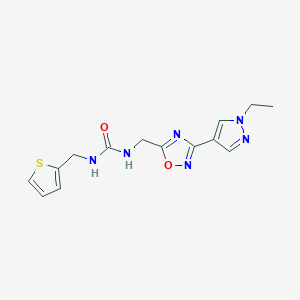
![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2549465.png)
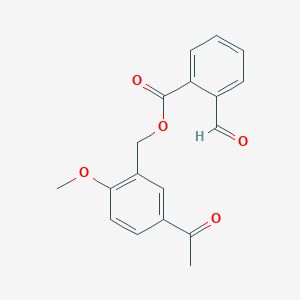
![3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2549468.png)